A Technical Guide to Meta Fluoxetine-d3 Hydrochloride: Structure, Application, and Analysis
A Technical Guide to Meta Fluoxetine-d3 Hydrochloride: Structure, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of pharmaceutical research and bioanalysis, accuracy is paramount. Stable isotope-labeled compounds are indispensable tools for achieving the highest levels of quantitative accuracy, and Meta Fluoxetine-d3 Hydrochloride is a prime example of such a critical reagent. This technical guide provides an in-depth exploration of the structure, significance, and application of this deuterated analog of a key fluoxetine-related compound.
Meta Fluoxetine-d3 Hydrochloride is the isotopically labeled version of meta-fluoxetine, an isomer and known impurity of the widely prescribed antidepressant, fluoxetine (Prozac®).[1][2] Fluoxetine functions as a selective serotonin reuptake inhibitor (SSRI), and its metabolism is a key area of study.[3][4][5] The "d3" designation in Meta Fluoxetine-d3 Hydrochloride signifies that three hydrogen atoms on the N-methyl group have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[6] This seemingly minor structural modification provides a powerful analytical advantage, making it an ideal internal standard for mass spectrometry-based quantification.[7][8][9]
This guide will dissect the molecule's structure, explain the rationale behind its use, and provide detailed protocols for its application in a research setting, offering field-proven insights for professionals in drug development and analysis.
Chemical Structure and Physicochemical Properties
The defining characteristic of Meta Fluoxetine-d3 Hydrochloride is the strategic placement of three deuterium atoms. Understanding its structure is fundamental to appreciating its function.
IUPAC Name: N-(Methyl-d3)-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
The structure differs from its parent compound, fluoxetine, in the position of the trifluoromethyl (-CF3) group on the phenoxy ring—it is at the meta-position (position 3) rather than the para-position (position 4).[2][10] The isotopic labeling is on the N-methyl group.
Structural Diagram
Below is the two-dimensional structure of Meta Fluoxetine-d3 Hydrochloride.
Caption: Chemical structure of Meta Fluoxetine-d3 Hydrochloride.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆D₃ClF₃NO | [6] |
| Molecular Weight | 348.81 g/mol | [1][6] |
| Isotopic Purity | Typically ≥98 atom % D | [11] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [2] |
Rationale for Use: The Power of Isotopic Labeling
The primary application of Meta Fluoxetine-d3 Hydrochloride is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[7][9] An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the detector.
Why Deuterium?
Deuterium is a stable, non-radioactive isotope of hydrogen.[7] Replacing hydrogen with deuterium creates a compound that is chemically analogous to the parent molecule but has a higher mass.[12]
-
Co-elution: Due to their near-identical physicochemical properties, the deuterated standard and the non-labeled analyte co-elute during chromatographic separation.[7][13]
-
Correction for Variability: The IS experiences the same experimental variations as the analyte, including sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[8][12][14]
-
Accurate Quantification: By measuring the ratio of the analyte's signal to the known concentration of the internal standard, these variations are normalized, leading to highly accurate and precise quantification.[7][12]
This makes stable isotope-labeled compounds the "gold standard" for internal standards in regulated bioanalytical method validation, as recognized by agencies like the FDA and EMA.[7]
The Kinetic Isotope Effect (KIE)
Beyond its use as an internal standard, deuteration is a powerful tool in drug development to intentionally alter a drug's metabolic profile. This is due to the Kinetic Isotope Effect (KIE) .[15][16]
The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[16][17] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[16][17]
Fluoxetine itself is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, through N-demethylation to form its active metabolite, norfluoxetine.[3][5][18][19] If a C-H bond targeted by a metabolic enzyme is replaced with a C-D bond, the rate of that metabolic reaction can be significantly slowed.[15][16] This strategy can be used to improve a drug's pharmacokinetic properties, such as increasing its half-life or reducing the formation of unwanted metabolites.[16][20]
Caption: The Kinetic Isotope Effect slows metabolism at deuterated sites.
Analytical Methodologies and Protocols
The primary use of Meta Fluoxetine-d3 HCl is as an internal standard for the quantification of meta-fluoxetine in complex matrices like plasma or serum. A validated LC-MS/MS method is the standard approach.
Experimental Workflow: Quantification in Plasma
The following diagram outlines a typical workflow for analyzing a plasma sample using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Protocol: LC-MS/MS Quantification of Meta-Fluoxetine in Human Plasma
This protocol is a representative example and must be fully validated according to regulatory guidelines (e.g., ICH M10) before use in a regulated environment.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of meta-fluoxetine (analyte) and Meta Fluoxetine-d3 HCl (IS) in methanol.
-
Calibration Standards: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution to a final concentration that provides a stable and robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL) to each tube and vortex briefly. This step is critical and should be done before precipitation to account for any extraction loss.[12]
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Conditions (Illustrative):
-
HPLC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Meta-Fluoxetine: Q1: 306.1 -> Q3: 148.1 (example transition)
-
Meta Fluoxetine-d3: Q1: 309.1 -> Q3: 151.1 (example transition, note the +3 Da mass shift)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of meta-fluoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Meta Fluoxetine-d3 Hydrochloride is more than just a labeled molecule; it is a precision tool that underpins the integrity of modern bioanalytical science. Its structure, with the stable incorporation of three deuterium atoms, makes it the ideal internal standard for mass spectrometry, enabling researchers to correct for experimental variability and achieve unparalleled accuracy in quantification.[7][12] Furthermore, the principles of deuteration, exemplified by this compound, highlight the sophisticated strategies employed in medicinal chemistry to modulate drug metabolism through the kinetic isotope effect. For any laboratory engaged in pharmacokinetic studies, therapeutic drug monitoring, or metabolic profiling of fluoxetine and its related compounds, a thorough understanding and correct implementation of Meta Fluoxetine-d3 Hydrochloride are essential for producing robust, reliable, and defensible scientific data.
References
- Dr.Oracle. (2025, October 22). How is Prozac (fluoxetine) metabolized?
- de la Torre, R. (2006, February 15). Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450. Vertex AI Search.
- ResolveMass Laboratories Inc. (2025, November 8).
- Oreate AI Blog. (2026, January 23). Fluoxetine's Hidden Metabolism: More Than Just a Serotonin Boost.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- U.S. Food and Drug Administration. (n.d.). PROZAC (fluoxetine hydrochloride) Label.
- Wikipedia. (n.d.). Fluoxetine.
- Wikipedia. (n.d.). Kinetic isotope effect.
- Woźniakiewicz, M., Kuczara, J., & Kościelniak, P. (n.d.).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- CRO Splendid Lab Pvt. Ltd. (n.d.). Meta Fluoxetine-d3 Hydrochloride.
- BenchChem. (2025). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.
- Raggi, M. A., Bugamelli, F., Casamenti, G., Mandrioli, R., De Ronchi, D., & Volterra, V. (1998). Analytical methods for the quality control of Prozac capsules. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 699–706.
- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 2). PMC.
- NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. (2022, June 5). Digital Commons @ BAU - Beirut Arab University.
- Shah, J., Jan, M., Khan, M., & Durrani, S. (2012). Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. American Journal of Analytical Chemistry, 3, 828-835.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Kinetic isotope effect. Drug Metabolism Reviews.
- Harbeson, S. L., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.
- BenchChem. (2025). Introduction to Deuterated Internal Standards in Mass Spectrometry.
- Cambridge Isotope Laboratories. (n.d.). Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.
- Pharmaffiliates. (n.d.). Chemical Name : Meta Fluoxetine-d3 Hydrochloride.
- MedChemExpress. (n.d.). Fluoxetine-d6 (LY-110140 free base-d6).
- PubChem. (n.d.). N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride.
- NIH. (2020, May 15).
- Cayman Chemical. (n.d.). meta-Fluoxetine (hydrochloride).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. caymanchem.com [caymanchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Fluoxetine's Hidden Metabolism: More Than Just a Serotonin Boost - Oreate AI Blog [oreateai.com]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride | C17H19ClF3NO | CID 57369875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 乙酸胍-2,2-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. texilajournal.com [texilajournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. isotope.com [isotope.com]
- 18. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
